molecular formula C13H16N2O2 B11715323 N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide

N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11715323
M. Wt: 232.28 g/mol
InChI Key: UCMDXQXWQDEBSZ-UHFFFAOYSA-N
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Description

N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of the indole ring and a carboxamide group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide typically involves the reaction of 1-methylindole-2-carboxylic acid with 3-hydroxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-(3-oxopropyl)-1-methyl-1H-indole-2-carboxamide.

    Reduction: Formation of N-(3-hydroxypropyl)-1-methyl-1H-indole-2-amine.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxypropyl)phthalimide
  • 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione
  • N-(3-hydroxypropyl) 3α,12α-dihydroxy-5β-cholan-24-amide

Uniqueness

N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific structural features, such as the presence of both a hydroxypropyl group and a carboxamide group on the indole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

N-(3-hydroxypropyl)-1-methylindole-2-carboxamide

InChI

InChI=1S/C13H16N2O2/c1-15-11-6-3-2-5-10(11)9-12(15)13(17)14-7-4-8-16/h2-3,5-6,9,16H,4,7-8H2,1H3,(H,14,17)

InChI Key

UCMDXQXWQDEBSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCCO

Origin of Product

United States

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